molecular formula C11H13NO B12943067 1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol

1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol

Katalognummer: B12943067
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZIJQBZDMNRURCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol typically involves a multi-step process. One common method includes the cyclization of indene derivatives with azetidine precursors under controlled conditions. For instance, a three-component reaction involving triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature can yield functionalized spirocyclic compounds .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

spiro[1,3-dihydroindene-2,3'-azetidine]-5-ol

InChI

InChI=1S/C11H13NO/c13-10-2-1-8-4-11(6-12-7-11)5-9(8)3-10/h1-3,12-13H,4-7H2

InChI-Schlüssel

ZIJQBZDMNRURCN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CC13CNC3)C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.